Antibacterial Potency Benchmark: N-Substituted Triazolo-Azetidine vs. Erythromycin
The antibacterial potential of the triazolo-azetidine class was validated using a primary hit molecule from a high-throughput screening (HTS) campaign. This parent compound showed a MIC of 12.5 µg/mL against E. coli Δ tolC. Subsequent optimization of the N-substituent led to a compound with a 2-fold improvement in potency, achieving a MIC of 6.25 µg/mL against the same strain, which is within range of the control antibiotic Erythromycin (MIC=2.5-5 µg/mL) [1]. This data establishes the class's potency baseline and demonstrates the critical role of N-substituent choice in achieving competitive antibacterial activity, directly relevant to the selection of 2-{1-[(naphthalen-1-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 6.25 µg/mL (optimized N-substituted triazolo-azetidine analogue) [1] |
| Comparator Or Baseline | Primary hit molecule (MIC = 12.5 µg/mL); Erythromycin control (MIC = 2.5-5 µg/mL) [1] |
| Quantified Difference | 2-fold improvement over the primary hit; activity within the range of Erythromycin [1] |
| Conditions | E. coli Δ tolC strain; HTS rescreen and MIC determination via standard assay [1] |
Why This Matters
This benchmark confirms the triazolo-azetidine scaffold, when properly substituted, can achieve antibacterial potency comparable to established antibiotics, making the specific N-substituent a key procurement consideration.
- [1] Ivanenkov YA, et al. Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Comb Chem High Throughput Screen. 2019;22(5):346-350. View Source
